molecular formula C11H10FN5O2 B2797982 N-(4-fluorobenzyl)-5-nitro-4,6-pyrimidinediamine CAS No. 450344-88-4

N-(4-fluorobenzyl)-5-nitro-4,6-pyrimidinediamine

Cat. No. B2797982
CAS RN: 450344-88-4
M. Wt: 263.232
InChI Key: UKYAYHWQKUXKOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorobenzyl)-5-nitro-4,6-pyrimidinediamine, also known as AG-221, is a small molecule inhibitor used in cancer research. It was discovered by Agios Pharmaceuticals and is currently in clinical trials for the treatment of acute myeloid leukemia (AML). AG-221 is a potent inhibitor of the mutated isocitrate dehydrogenase 2 (IDH2) enzyme, which is commonly found in AML patients.

Scientific Research Applications

Neuroprotection in Ischemic Stroke

This compound has been used in the design and synthesis of a novel S-allyl-l-cysteine (SAC) and gallic acid conjugate S-(4-fluorobenzyl)-N-(3,4,5-trimethoxybenzoyl)-l-cysteinate (MTC). The MTC showed protective effects on ischemia-reperfusion-induced PC12 cells, primary neurons in neonatal rats, and cerebral ischemic neuronal damage in rats .

Antioxidant Activity

The compound increased SOD, CAT, GPx activity and decreased LDH release. It significantly increased PI3K and p-AKT protein levels by activating the PI3K/AKT pathway .

Anti-apoptotic Effects

The compound reduced the levels of mitochondrial pro-apoptotic proteins Bax and Bim while increasing the levels of anti-apoptotic protein Bcl-2. It also reduced the levels of cleaved caspase-9 and cleaved caspase-3 in the plasma .

Endoplasmic Reticulum Stress Reduction

The compound decreased endoplasmic reticulum stress (ERS), which in turn increased the survival rate of nerve cells, protecting them from ischemic injury .

Axonal Regeneration

The compound activated the MEK-ERK signaling pathway and promoted axonal regeneration in primary neurons of the neonatal rat .

Corrosion Inhibition

The compound has been studied for its potential use in corrosion inhibition. It has been particularly investigated for its application in inhibiting metallic corrosion using ionic liquids (ILs) due to their intriguing characteristic properties and their capacity to be adsorbed, followed by the formation of an effective barrier film onto metallic surfaces .

properties

IUPAC Name

4-N-[(4-fluorophenyl)methyl]-5-nitropyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN5O2/c12-8-3-1-7(2-4-8)5-14-11-9(17(18)19)10(13)15-6-16-11/h1-4,6H,5H2,(H3,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKYAYHWQKUXKOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=NC=NC(=C2[N+](=O)[O-])N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-5-nitro-4,6-pyrimidinediamine

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